3-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a benzothiophene core substituted with a chlorine atom at the 3-position. The benzothiophene moiety is linked via a carboxamide group to a 1,3,4-oxadiazole ring, which is further substituted at the 5-position with a 3-methanesulfonylphenyl group. The 1,3,4-oxadiazole ring contributes to planar rigidity, which may facilitate interactions with aromatic residues in enzyme active sites.
Properties
IUPAC Name |
3-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O4S2/c1-28(24,25)11-6-4-5-10(9-11)17-21-22-18(26-17)20-16(23)15-14(19)12-7-2-3-8-13(12)27-15/h2-9H,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRHHKNLFLTARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary fragments:
- 1-Benzothiophene-2-carboxamide core with a chlorine substituent at position 3.
- 5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine heterocycle.
Retrosynthetic cleavage of the amide bond suggests convergent synthesis via coupling of 3-chloro-1-benzothiophene-2-carbonyl chloride with 5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine.
Synthesis of 3-Chloro-1-Benzothiophene-2-Carbonyl Chloride
Benzothiophene Core Formation
The benzothiophene scaffold is constructed via Haworth reaction or Ullmann cyclization :
- Starting material : 2-Chlorobenzoic acid or thiophenol derivatives.
- Cyclization : Catalyzed by polyphosphoric acid (PPA) at 150–160°C for 6–8 hours, yielding 1-benzothiophene-2-carboxylic acid.
Table 1: Optimization of Benzothiophene Synthesis
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Haworth Reaction | PPA | 150 | 78 |
| Ullmann Cyclization | CuI, K₂CO₃ | 180 | 65 |
Chlorination at Position 3
Electrophilic chlorination employs Cl₂/FeCl₃ in dichloromethane at 0–5°C:
Preparation of 5-(3-Methanesulfonylphenyl)-1,3,4-Oxadiazol-2-Amine
Sulfonation of Phenyl Precursors
3-Methanesulfonylphenylboronic acid is synthesized via:
- Sulfonation : Reaction of 3-bromophenylboronic acid with methanesulfonyl chloride in pyridine at 50°C (12 hours).
- Purification : Column chromatography (hexane:ethyl acetate, 4:1) yields 85–90% product.
Oxadiazole Ring Formation
Cyclocondensation of 3-methanesulfonylphenyl carbohydrazide with cyanogen bromide (BrCN) under acidic conditions:
- Conditions : HCl (conc.), reflux in ethanol (8 hours).
- Mechanism : Nucleophilic attack by the hydrazide nitrogen on BrCN, followed by cyclodehydration.
Table 2: Oxadiazole Synthesis Metrics
| Parameter | Value |
|---|---|
| Reaction Time (h) | 8 |
| Temperature (°C) | 80 |
| Yield (%) | 76 |
Amide Coupling and Final Assembly
Activation of Carboxylic Acid
3-Chloro-1-benzothiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) :
Coupling with Oxadiazol-2-Amine
The acid chloride reacts with 5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine in anhydrous THF:
- Base : Triethylamine (3 eq.) to scavenge HCl.
- Temperature : 0°C → room temperature (12 hours).
- Workup : Aqueous extraction, silica gel chromatography (ethyl acetate:hexane, 3:7).
Table 3: Coupling Reaction Optimization
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | Et₃N |
| Yield (%) | 88 |
Scalability and Industrial Adaptations
Continuous Flow Synthesis
To enhance throughput, microreactor technology is employed for the chlorination and coupling steps:
Green Chemistry Considerations
- Solvent Recycling : THF recovered via distillation (90% efficiency).
- Catalyst Recovery : FeCl₃ from chlorination step repurposed in wastewater treatment.
Analytical Characterization and Quality Control
Spectroscopic Validation
Stability Profiling
- Thermal Stability : Decomposition onset at 210°C (DSC).
- Hygroscopicity : <0.5% water uptake at 25°C/60% RH.
Challenges and Mitigation Strategies
- Regioselective Sulfonation : Use of meta-directing groups (e.g., boronic acids) ensures >90% 3-substitution.
- Oxadiazole Ring Hydrolysis : Anhydrous conditions and low temperatures prevent degradation.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The mesyl group in the target compound enhances polarity and hydrogen-bond acceptor capacity compared to pyrrolidinone () or thioxo () groups.
- Bioisosteric Potential: The benzothiophene-carboxamide scaffold (target) may serve as a bioisostere for benzamide derivatives (), with improved lipophilicity due to the sulfur atom .
Research Trends and Gaps
- Activity Data : highlights thiadiazole/oxadiazole scaffolds in antimicrobial and anticancer research, but the target compound’s specific applications remain uncharacterized .
- Structural Optimization : Substitution at the oxadiazole 5-position (e.g., mesyl vs. thioxo) warrants exploration for tuning selectivity in enzyme inhibition .
Biological Activity
3-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzothiophene moiety and an oxadiazole ring. Its chemical formula is , with the following structural components:
- Benzothiophene : A fused bicyclic structure known for various biological activities.
- Oxadiazole : A five-membered heterocyclic compound that often exhibits pharmacological properties.
Anticancer Activity
Research indicates that compounds related to benzothiophenes and oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that benzothiophene derivatives can induce apoptosis in cancer cells through various pathways:
- Mechanism : The compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
- Case Study : In vitro studies demonstrated that similar derivatives reduced cell viability in several human cancer cell lines, including breast and lung cancer cells, highlighting their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies:
- Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds were reported in the range of 32–128 µg/mL, indicating their potency against bacterial strains .
Anti-inflammatory Effects
The compound's anti-inflammatory potential is another area of interest. Benzothiophene derivatives have been associated with the inhibition of pro-inflammatory cytokines:
- Research Findings : In animal models, compounds exhibiting similar structures reduced levels of TNF-alpha and IL-6, suggesting a mechanism for mitigating inflammation .
Data Tables
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Optimization involves systematic variation of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst use : Lewis acids like ZnCl₂ may accelerate cyclization steps for the oxadiazole ring .
- Temperature control : Maintaining 80–100°C during coupling reactions minimizes side products.
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity .
Monitor progress via TLC or HPLC at each stage .
What analytical techniques are most effective for structural characterization?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for benzothiophene (δ 7.2–8.5 ppm) and oxadiazole (δ 8.1–8.7 ppm) protons. Compare with reference data for similar scaffolds .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions.
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
- X-ray Crystallography : Resolve bond angles and torsional strain in the oxadiazole moiety .
How can conflicting bioactivity data across studies be resolved?
Answer:
Address discrepancies by standardizing:
- Assay conditions : Use consistent cell lines (e.g., HEK293 for kinase assays) and incubation times (24–48 hrs).
- Compound solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation.
- Control benchmarks : Include positive controls (e.g., staurosporine for kinase inhibition) and validate via dose-response curves .
Statistical tools like ANOVA or Bayesian modeling quantify variability .
What in silico methods predict this compound’s molecular targets?
Answer:
- Molecular Docking : Use AutoDock Vina to screen against kinase domains (e.g., MAPK1; PDB ID: 3ELJ). Prioritize binding poses with ∆G ≤ -8 kcal/mol .
- QSAR Modeling : Train models on benzothiophene-oxadiazole derivatives to predict IC₅₀ values for related targets .
- Phylogenetic Analysis : Compare target homology across species to infer selectivity .
How should dose-response experiments for enzyme inhibition be designed?
Answer:
- Concentration range : Test 0.1–100 µM in triplicate, using 10-fold serial dilutions.
- Enzyme kinetics : Measure initial velocity (V₀) at varying substrate concentrations to determine inhibition type (competitive/non-competitive).
- Data analysis : Fit to the Hill equation to calculate IC₅₀ and cooperativity coefficients .
What strategies validate the compound’s stability under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hrs. Monitor degradation via HPLC.
- Plasma stability : Use human plasma (37°C, 1 hr) and quantify parent compound with LC-MS/MS .
- Thermal analysis : TGA/DSC identifies decomposition points (>200°C suggests thermal stability) .
How do structural modifications influence this compound’s pharmacokinetic properties?
Answer:
- LogP optimization : Introduce hydrophilic groups (e.g., -SO₂CH₃) to reduce LogP from ~3.5 to <2.5, enhancing solubility .
- Metabolic stability : Replace labile ester groups with amides to resist CYP450-mediated oxidation .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (aim for >10%) .
What experimental approaches confirm target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Heat shock lysates to denature unbound targets; quantify remaining protein via Western blot .
- Fluorescence Polarization : Label recombinant target protein; measure displacement by the compound .
- RNAi knockdown : Correlate reduced target expression with diminished compound efficacy .
How can structure-activity relationship (SAR) studies guide lead optimization?
Answer:
- Oxadiazole modifications : Replace 3-methanesulfonylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance kinase binding .
- Benzothiophene substitutions : Introduce halogens at position 3 to improve membrane permeability .
- Bioisosteric replacement : Substitute oxadiazole with 1,2,4-triazole to reduce metabolic clearance .
What methodologies assess the compound’s potential off-target effects?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
